N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide
Description
N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide (CAS: 324578-00-9) is a hydrazinecarboxamide derivative featuring a 4-chlorophenyl group and a 7-membered azepine ring. This compound is synthesized via multi-component reactions, such as modified Biginelli reactions, where hydrazinecarboxamide moieties are introduced to dihydropyrimidine scaffolds . Its molecular formula is C₁₉H₁₈Cl₂N₄O, with a molecular weight of 389.28 g/mol.
Properties
CAS No. |
324578-00-9 |
|---|---|
Molecular Formula |
C13H17ClN4O |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)urea |
InChI |
InChI=1S/C13H17ClN4O/c14-10-5-7-11(8-6-10)16-13(19)18-17-12-4-2-1-3-9-15-12/h5-8H,1-4,9H2,(H,15,17)(H2,16,18,19) |
InChI Key |
UIYSCFMJFLFHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NNC(=O)NC2=CC=C(C=C2)Cl |
solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide typically involves the reaction of 4-chlorophenylhydrazine with a suitable azepinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its biological activity and potential as a pharmacological agent.
Medicine: Exploring its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Ring Systems: The target compound’s 7-membered azepine ring contrasts with benzothiazole (in ) or tetrazole (in ) systems. The dibromophenoxy group in introduces steric bulk and halogen bonding capacity, absent in the target compound.
Substituent Effects :
Enzyme Inhibition Profiles
- CPD2 (): Demonstrates potent inhibition of Dot1L, a histone methyltransferase implicated in leukemia. Its tetrazole and chlorophenoxy groups enhance binding to the enzyme’s active site.
Biological Activity
Chemical Structure and Properties
N-(4-chlorophenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinecarboxamide is a synthetic compound characterized by a hydrazinecarboxamide functional group attached to a tetrahydroazepine moiety. The presence of the 4-chlorophenyl group suggests potential interactions with biological targets due to its electron-withdrawing properties.
Biological Activity
1. Anticancer Activity
Many hydrazine derivatives have been studied for their anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have reported that hydrazinecarboxamides can inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells.
2. Antimicrobial Properties
Hydrazine derivatives often exhibit antimicrobial activity. The compound's structural features may enhance its ability to penetrate bacterial cell walls or disrupt metabolic pathways. Research indicates that certain hydrazinecarboxamides are effective against both Gram-positive and Gram-negative bacteria.
3. Neuroprotective Effects
Some studies suggest that compounds containing hydrazine moieties can exert neuroprotective effects. This may be attributed to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells. The tetrahydroazepine component may also contribute to neuroactivity by modulating neurotransmitter systems.
Case Studies
- Anticancer Research : A study investigated a series of hydrazinecarboxamides for their cytotoxic effects on various cancer cell lines. Results indicated that compounds with a similar scaffold exhibited IC50 values in the micromolar range against breast and lung cancer cells.
- Antimicrobial Activity : Another research project focused on synthesizing and testing hydrazine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Several compounds demonstrated significant inhibition zones in agar diffusion tests.
Structure-Activity Relationship (SAR)
The biological activity of hydrazinecarboxamides is often influenced by:
- Substituents on the aromatic ring : Electron-withdrawing groups (like chloro) can enhance potency.
- Alkyl chain length and branching : Modifications in the azepine structure can affect lipophilicity and membrane permeability.
A comparative analysis of similar compounds revealed that modifications at specific positions could lead to enhanced selectivity for cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
